

# Application Notes and Protocols for the TRAP-G4 Telomerase Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 360A

Cat. No.: B15584641

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## Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is a prominent target in cancer research and drug development.[1][2] The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method for detecting telomerase activity.[1][3] The TRAP-G4 assay is a modified version of the standard TRAP assay, specifically designed to enhance the study of G-quadruplex ligands and their inhibitory effects on telomerase. This document provides detailed application notes and protocols for performing the TRAP-G4 telomerase assay, with a particular focus on its application in the evaluation of potential telomerase inhibitors, such as the G-quadruplex ligand **360A**.

The TRAP assay is a two-step process.[3][4] First, telomerase present in a cell or tissue extract adds telomeric repeats to a substrate oligonucleotide. Second, the extended products are amplified via PCR.[4][5] The TRAP-G4 modification utilizes a specific G-quadruplex-forming primer, TSG4, in the amplification step.[6]

## Key Concepts

- **Telomerase:** A ribonucleoprotein enzyme that adds TTAGGG repeats to the 3' end of chromosomes, crucial for overcoming the end-replication problem in highly proliferative cells like cancer cells.[1][2][5]

- TRAP Assay: A sensitive PCR-based method to measure telomerase activity.[\[1\]](#)[\[3\]](#)[\[7\]](#)
- G-Quadruplex: A secondary structure formed in nucleic acid sequences that are rich in guanine. These structures can inhibit telomerase activity.
- **360A**: A known G-quadruplex ligand that has been studied for its potential to inhibit telomerase.[\[8\]](#)
- TRAP-G4 Assay: A modified TRAP assay that incorporates a G-quadruplex forming primer (TSG4) to better assess the impact of G-quadruplex ligands on telomerase activity.[\[6\]](#)

## Experimental Protocols

### Preparation of Cell Lysates

This protocol is for the extraction of telomerase from cell cultures.

Materials:

- Cultured cells (e.g., cancer cell line with known telomerase activity)
- Phosphate-buffered saline (PBS), ice-cold
- NP-40 Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM MgCl<sub>2</sub>, 1 mM EDTA, 1% v/v NP-40, 0.25 mM sodium deoxycholate, 10% glycerol, 150 mM NaCl, 5 mM β-mercaptoethanol, and protease inhibitors), ice-cold
- Microcentrifuge tubes, DNase/RNase-free
- Microcentrifuge

Procedure:

- Harvest approximately 100,000 to 1,000,000 cells.
- Wash the cell pellet with ice-cold PBS and centrifuge at 3,000 x g for 5 minutes at 4°C.[\[5\]](#)
- Carefully remove the supernatant. The cell pellet can be stored at -80°C at this point.[\[5\]](#)

- Resuspend the cell pellet in ice-cold NP-40 lysis buffer at a concentration of 2,500 cells per  $\mu\text{L}$ .[\[5\]](#)
- Incubate the mixture on ice for 30 minutes to allow for cell lysis.[\[4\]](#)[\[5\]](#)
- Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.[\[3\]](#)
- Carefully transfer the supernatant containing the telomerase extract to a fresh, pre-chilled microcentrifuge tube.
- Determine the protein concentration of the extract using a standard protein assay. The extracts can be stored in aliquots at -80°C.

## TRAP-G4 Telomerase Assay

This protocol describes the setup for the TRAP-G4 assay to measure telomerase activity, including the evaluation of an inhibitor like **360A**.

Materials:

- Cell lysate (from Protocol 1)
- TRAP-G4 Reaction Mix (see table below)
- PCR tubes or plate
- Thermocycler

TRAP-G4 Reaction Mix Components:

Component	Final Concentration
Tris-HCl (pH 8.0)	20 mM
MgCl <sub>2</sub>	1.5 mM
KCl	63 mM
EGTA	1 mM
Tween 20	0.005%
BSA	20 µg/ml
dNTPs	50 µM
Primer TSG4 (5'-GGGATTGGGATTGGGATTGGGTT-3')	3.5 pmol
Primer TS (5'-AATCCGTCGAGCAGAGTT-3')	18 pmol
Primer CXext (5'-GTGCCCTTACCCTTACCCTTACCCTAA-3')	22.5 pmol
Primer NT (5'-ATCGCTTCTCGGCCTTTT-3')	7.5 pmol
TSNT internal control	0.01 amol
Taq DNA Polymerase	2.5 units
Telomerase Extract (Cell Lysate)	~100 ng
Nuclease-free water	to 50 µl

#### Procedure:

- Prepare a master mix of the TRAP-G4 reaction components, excluding the cell lysate and any inhibitors.
- For inhibitor studies, prepare serial dilutions of the compound (e.g., **360A**) to be tested.
- Aliquot the master mix into individual PCR tubes.
- Add the cell lysate (telomerase extract) to each reaction tube.

- For inhibitor assays, add the desired concentration of the inhibitor (e.g., **360A**) to the respective tubes. Include a vehicle control (solvent for the inhibitor).
- For a negative control, use lysis buffer instead of cell extract.<sup>[3]</sup> A heat-inactivated lysate (85°C for 10 minutes) can also be used as a negative control.
- Incubate the reactions at 25°C for 40 minutes to allow for telomerase-mediated extension of the substrate.<sup>[5]</sup>
- Proceed immediately to PCR amplification.

## PCR Amplification and Detection

Thermocycler Program:

Step	Temperature	Time	Cycles
Telomerase Inactivation	95°C	5 minutes	1
Denaturation	95°C	30 seconds	24-29
Annealing	52°C	30 seconds	1
Extension	72°C	45 seconds	
Final Extension	72°C	10 minutes	
Hold	4°C	Indefinite	

Detection:

- After PCR, mix the reaction products with a 6x DNA loading dye.
- Load the samples onto a 10-12.5% non-denaturing polyacrylamide gel.<sup>[5]</sup>
- Run the gel in 0.5x TBE buffer at 200-220 volts for approximately 2.5 hours.<sup>[5]</sup>
- Visualize the DNA fragments using a suitable method, such as SYBR Green staining or by using a fluorescently labeled primer (e.g., Cy5-TS) and a fluorescence imager.<sup>[4][5]</sup> A

characteristic ladder of bands with 6 base pair increments indicates positive telomerase activity.

## Data Presentation

Quantitative data from TRAP-G4 assays, particularly for inhibitor studies, can be summarized to determine the  $IC_{50}$  value (the concentration of an inhibitor at which 50% of the enzyme activity is inhibited).

Table 1: Example of Quantitative Analysis of Telomerase Inhibition by Compound **360A**

Compound 360A Concentration ( $\mu$ M)	Relative Telomerase Activity (%)
0 (Vehicle Control)	100
0.1	85
0.5	60
1.0	45
5.0	20
10.0	5

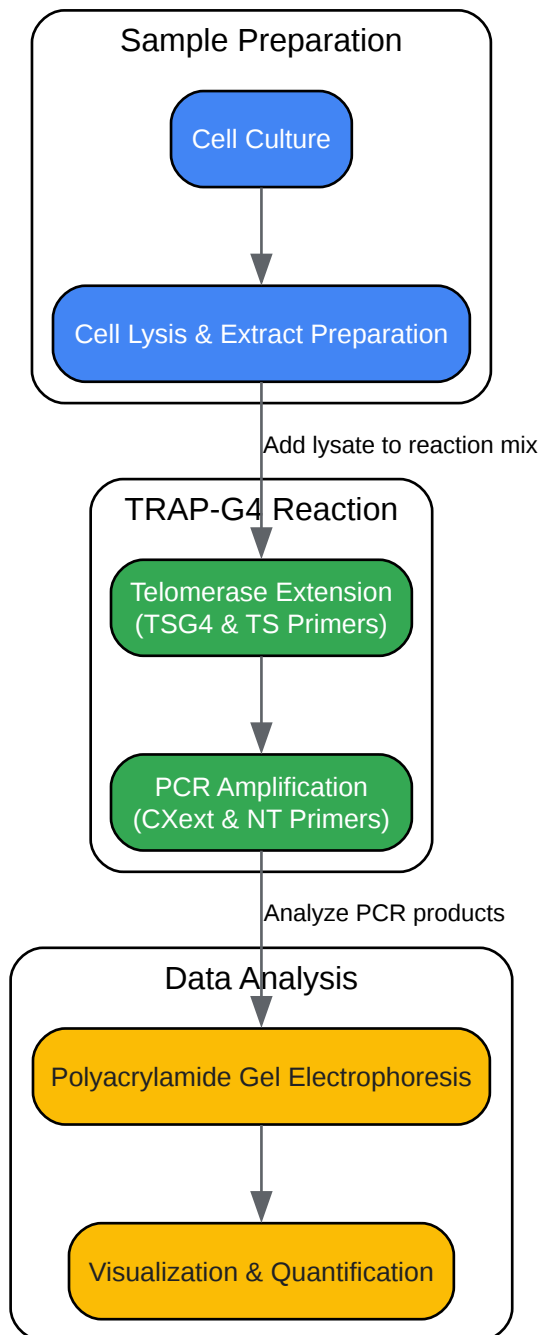
Note: The relative telomerase activity is typically quantified by densitometry of the TRAP ladder, normalized to an internal control.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the TRAP-G4 telomerase assay.

## TRAP-G4 Telomerase Assay Workflow

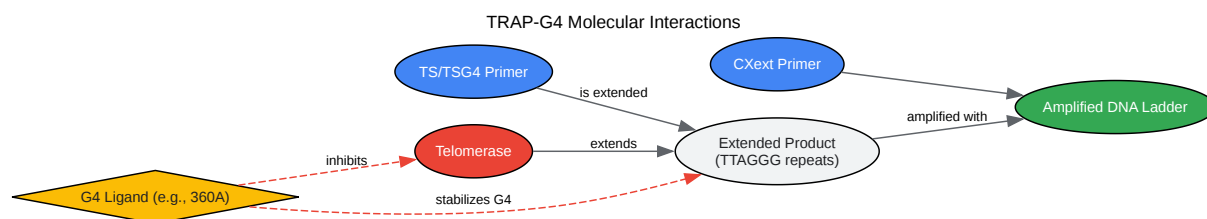


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Caption: Workflow of the TRAP-G4 telomerase assay.

## Logical Relationship of TRAP-G4 Components

This diagram shows the interaction of the key molecular components in the TRAP-G4 assay.



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Caption: Interactions in the TRAP-G4 assay.

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